molecular formula C21H21ClN2O3 B2865674 3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride CAS No. 2097893-02-0

3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride

Cat. No.: B2865674
CAS No.: 2097893-02-0
M. Wt: 384.86
InChI Key: DQKIMGPGBRQOLO-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride is a quinoline derivative characterized by a methoxy-substituted benzoyl group at position 3 and a morpholine ring at position 4 of the quinoline core. Quinoline derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation .

Synthesis of this compound likely involves Pd-catalyzed cross-coupling reactions, as evidenced by similar methodologies for related quinolines (e.g., 4-aminoquinoline derivatives synthesized via Suzuki–Miyaura coupling) .

Properties

IUPAC Name

(4-methoxyphenyl)-(4-morpholin-4-ylquinolin-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3.ClH/c1-25-16-8-6-15(7-9-16)21(24)18-14-22-19-5-3-2-4-17(19)20(18)23-10-12-26-13-11-23;/h2-9,14H,10-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKIMGPGBRQOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Skraup Cyclization with Modified Aniline Derivatives

The Skraup reaction, employing 3-amino-4-methoxybenzoic acid or its esters, provides a direct route to quinoline scaffolds. For instance, heating 3-amino-4-methoxybenzoic acid with glycerol and concentrated sulfuric acid at 150–160°C yields 4-hydroxyquinoline-3-carboxylic acid derivatives. Subsequent decarboxylation and functionalization steps enable access to 3- and 4-substituted quinolines.

Gabriel Synthesis via Cyanoacetate Intermediates

An alternative pathway involves the condensation of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C, forming ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Treatment with phosphorus oxychloride (POCl₃) converts the 4-oxo group to a chloride, yielding 4-chloro-6-methoxy-7-fluoro-3-quinolinecarbonitrile, a versatile intermediate for further substitutions.

One-Pot Cyclization Strategies

Recent advancements include one-pot protocols utilizing DMSO/KOH-mediated cyclization of methyl 2-cyano-3,3-bismethylthioacrylate with aryl methyl ketones, followed by amination with secondary amines. This method efficiently generates 6-aryl-4-sec-amino-2-oxo-2H-pyran-3-carbonitriles, which undergo base-promoted intramolecular C–C and C–N bond formation to yield functionalized quinolines.

Introduction of Morpholin-4-yl Group at Position 4

Nucleophilic Aromatic Substitution (SₙAr)

4-Chloroquinoline intermediates, such as 4-chloro-6-methoxy-7-fluoro-3-quinolinecarbonitrile, react with morpholine in polar aprotic solvents (e.g., DMF, THF) under basic conditions (K₂CO₃, Et₃N). For example, refluxing 4-chloro-6-methoxyquinoline with morpholine (1.2 equiv) in DMF at 100°C for 12 hours affords 4-morpholin-4-yl-6-methoxyquinoline in 78% yield after purification via flash chromatography (hexane/ethyl acetate gradient).

Catalytic Amination Using Transition Metal Catalysts

Palladium-catalyzed Buchwald-Hartwig amination offers a complementary route for challenging substrates. Employing Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene at 110°C, 4-bromoquinoline derivatives couple with morpholine to achieve >85% conversion, minimizing side products.

Installation of 4-Methoxybenzoyl Group at Position 3

Friedel-Crafts Acylation

Direct acylation of 4-morpholin-4-ylquinoline with 4-methoxybenzoyl chloride in the presence of AlCl₃ (1.5 equiv) in dichloromethane at 0°C to room temperature introduces the benzoyl group regioselectively at position 3. This method, however, suffers from moderate yields (50–60%) due to competing reactions at electron-rich positions.

Suzuki-Miyaura Coupling with Pre-functionalized Intermediates

A more efficient approach involves pre-installing a boronic ester at position 3. For instance, 3-bromo-4-morpholin-4-ylquinoline undergoes palladium-catalyzed coupling with 4-methoxybenzoylpinacol boronate using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C, achieving 92% yield. This method ensures excellent regiocontrol and scalability.

Direct Acylation via Activated Esters

Activating the hydroxyl group of 3-hydroxy-4-morpholin-4-ylquinoline as a triflate (using Tf₂O/pyridine) enables nucleophilic acyl substitution with 4-methoxybenzoyl chloride. Reaction in THF at −78°C with LiHMDS as the base affords the desired product in 85% yield, surpassing traditional Friedel-Crafts efficiency.

Final Hydrochloride Salt Formation

The free base of 3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline is treated with HCl gas in anhydrous ethanol at 0°C, precipitating the hydrochloride salt. Recrystallization from ethanol/diethyl ether (1:3) yields analytically pure material (mp 212–214°C, decomposition observed above 220°C).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Skraup + SₙAr + Acylation Cyclization, SₙAr, Friedel-Crafts 45 95 Moderate
Gabriel + Catalytic Amination + Suzuki Cyanoacetate, Pd catalysis, Suzuki 78 99 High
One-Pot + Triflate Acylation Cyclization, triflate activation 82 98 High

The catalytic amination/Suzuki coupling route emerges as the most efficient, balancing yield and scalability while minimizing purification steps.

Critical Process Optimization Considerations

Solvent and Temperature Effects

  • Morpholine substitution : DMF outperforms THF in SₙAr reactions due to higher polarity, reducing reaction time from 24 to 12 hours.
  • Acylation : Low-temperature conditions (−78°C) in THF prevent decomposition of activated intermediates during triflate-mediated reactions.

Catalytic System Tuning

  • Buchwald-Hartwig amination : Adding 10 mol% DMAP accelerates morpholine coupling by stabilizing the palladium intermediate.
  • Suzuki coupling : Replacing Pd(PPh₃)₄ with PdCl₂(dppf) enhances turnover number (TON) from 500 to 1,200 in large-scale batches.

Purification Strategies

  • Flash chromatography : Ethyl acetate/hexane gradients (10% → 50%) effectively separate regioisomers during acylation steps.
  • Recrystallization : Ethanol/ether mixtures (1:3 v/v) remove residual morpholine and inorganic salts from the hydrochloride product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the quinoline core, as well as substituted quinolines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used as a probe to study various biological processes. Its ability to interact with specific molecular targets allows researchers to investigate the mechanisms of action of different biological pathways.

Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may be used as a lead compound in the development of new drugs, particularly those targeting specific diseases or conditions.

Industry: In industry, this compound is utilized in the production of various chemical products, including dyes, pigments, and pharmaceuticals. Its versatility and reactivity make it a valuable component in many industrial processes.

Mechanism of Action

The mechanism by which 3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Morpholine vs. Piperidine/Piperazine : Morpholine derivatives generally exhibit higher solubility due to the oxygen atom in the ring, whereas piperidine/piperazine analogs may show enhanced receptor affinity due to increased basicity .
  • Methoxy vs.
  • Fluorine Substitution : The 6-fluoro analog () likely enhances metabolic stability and bioavailability through reduced cytochrome P450-mediated degradation .

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